molecular formula C24H19BrClN3O2S B2984589 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide CAS No. 422287-34-1

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide

Cat. No. B2984589
CAS RN: 422287-34-1
M. Wt: 528.85
InChI Key: CZPHNAOOWKPDPH-UHFFFAOYSA-N
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Description

The compound contains a quinazolinone core, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities and are components of various pharmaceuticals .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and characterization of quinazolinone derivatives, including those related to the compound . One study outlines the preparation of amino- and sulfanyl-derivatives of benzoquinazolinones through palladium-catalyzed Buchwald–Hartwig coupling reactions. This process involves the use of bromobenzoquinazolinones and either 1-substituted piperazines or mercaptans, highlighting the compound's potential for anticancer activity based on its structural properties (Nowak et al., 2015).

Biological Activities

Several studies have explored the biological activities of quinazolinone derivatives, offering insights into their potential applications:

  • Anticancer Properties : A study demonstrated that specific derivatives exhibit significant anticancer activity, particularly against HT29 and HCT116 cell lines, suggesting the compound's utility in developing novel anticancer agents (Nowak et al., 2015).

  • Antiviral Activities : Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized via microwave techniques were evaluated for their antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome corona. This indicates the potential of quinazolinone derivatives in treating viral infections (Selvam et al., 2007).

  • Antimicrobial Activity : Some quinazolinone derivatives have shown promising antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents. For instance, certain Schiff base and 4-thiazolidinone derivatives demonstrated significant activity against bacteria and fungi (Patel et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Quinazolinones are known to interact with various biological targets, but without specific research, it’s hard to predict the exact mechanism of action .

Future Directions

Quinazolinones are an active area of research due to their wide range of biological activities. Future research could potentially explore the synthesis of new quinazolinone derivatives and their potential applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(4-chlorophenyl)ethyl]benzamide, which is synthesized from 4-chloroacetophenone and benzoyl chloride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "4-chloroacetophenone", "benzoyl chloride", "sodium sulfide", "bromine", "2-chloroethylamine hydrochloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "triethylamine", "dimethylformamide (DMF)", "chloroform", "water" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline:", "Step 1: Conversion of 2-aminobenzoic acid to 2-chlorobenzamide using thionyl chloride and triethylamine in chloroform.", "Step 2: Conversion of 2-chlorobenzamide to 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline using sodium sulfide and bromine in DMF.", "Synthesis of N-[2-(4-chlorophenyl)ethyl]benzamide:", "Step 1: Conversion of 4-chloroacetophenone to 4-chloro-α-benzoylacetone using benzoyl chloride and aluminum chloride in chloroform.", "Step 2: Conversion of 4-chloro-α-benzoylacetone to N-[2-(4-chlorophenyl)ethyl]benzamide using 2-chloroethylamine hydrochloride and triethylamine in DMF.", "Coupling of the two intermediates to form the final product:", "Step 1: Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(4-chlorophenyl)ethyl]benzamide in DMF.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and triethylamine to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the final product using column chromatography and recrystallization from water." ] }

CAS RN

422287-34-1

Product Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide

Molecular Formula

C24H19BrClN3O2S

Molecular Weight

528.85

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide

InChI

InChI=1S/C24H19BrClN3O2S/c25-18-7-10-21-20(13-18)23(31)29(24(32)28-21)14-16-1-5-17(6-2-16)22(30)27-12-11-15-3-8-19(26)9-4-15/h1-10,13H,11-12,14H2,(H,27,30)(H,28,32)

InChI Key

CZPHNAOOWKPDPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl

solubility

not available

Origin of Product

United States

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